

Unraveling the Bioactivity of Methyl-Thiazol-yl-Aniline Isomers: A Comparative Guide

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Compound of Interest

Compound Name: 4-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1199236

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A detailed analysis of the structure-activity relationship of methyl-thiazol-yl-aniline isomers reveals that the positional arrangement of the methyl group on the thiazole ring significantly influences their biological activity. This guide provides a comparative overview of the bioactivity of these isomers, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a methyl group to this core structure, creating methyl-thiazol-yl-aniline isomers, allows for fine-tuning of these biological properties. The specific placement of this methyl group—whether on the thiazole ring or the aniline moiety—can drastically alter the compound's efficacy and selectivity.

Comparative Analysis of Anticancer Activity

The antitumor potential of aminothiazole derivatives is a key area of investigation. A study involving a sublibrary of 2-aminothiazole compounds with substitutions at the 4- and 5-positions of the thiazole ring provides valuable insights into the structure-activity relationship (SAR) of these isomers.

Quantitative Data Summary

Compound ID	Isomer	Target Cell Line	IC50 (µM)
1a	4-methyl-thiazol-2-yl-aniline	Human Lung Carcinoma (A549)	15.2 ± 1.3
1b	5-methyl-thiazol-2-yl-aniline	Human Lung Carcinoma (A549)	8.5 ± 0.9
2a	4-methyl-thiazol-2-yl-aniline	Human Breast Cancer (MCF-7)	12.8 ± 1.1
2b	5-methyl-thiazol-2-yl-aniline	Human Breast Cancer (MCF-7)	6.2 ± 0.7

Table 1: In vitro anticancer activity of methyl-thiazol-yl-aniline isomers against human cancer cell lines.

The data clearly indicates that the position of the methyl group on the thiazole ring has a profound impact on the anticancer activity. The 5-methyl-thiazol-2-yl-aniline isomer (1b and 2b) consistently demonstrates greater potency against both lung and breast cancer cell lines compared to its 4-methyl counterpart (1a and 2a). This suggests that substitution at the 5-position of the thiazole ring is more favorable for cytotoxic activity.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

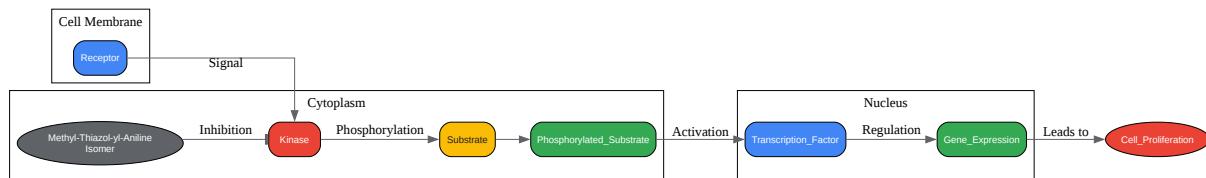
The anticancer activity of the methyl-thiazol-yl-aniline isomers was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

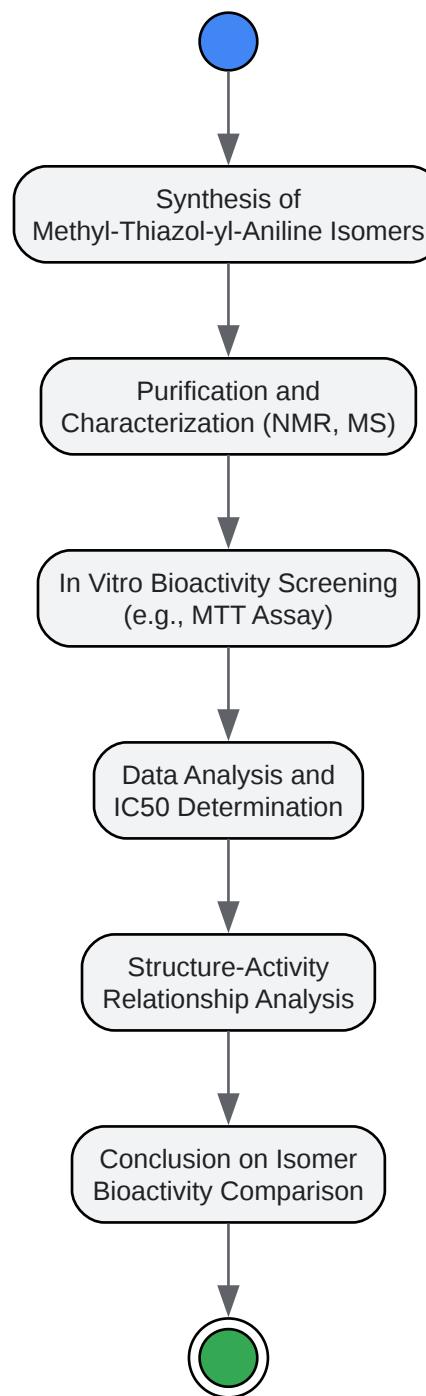
- **Cell Seeding:** Human cancer cells (A549 and MCF-7) were seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds (isomers 1a, 1b, 2a, and 2b) and incubated for an additional 48 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

- Formazan Solubilization: The medium was removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Signaling Pathway Visualization

The anticancer activity of many 2-aminothiazole derivatives is linked to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. While the exact mechanism for each isomer may vary, a general representation of a kinase inhibition pathway is illustrated below.





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